molecular formula C25H32F3N5O5 B2595412 (6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)(4-(4-(3-甲氧基苯基)哌嗪-1-基)哌啶-1-基)甲酮2,2,2-三氟乙酸盐 CAS No. 2320886-05-1

(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)(4-(4-(3-甲氧基苯基)哌嗪-1-基)哌啶-1-基)甲酮2,2,2-三氟乙酸盐

货号 B2595412
CAS 编号: 2320886-05-1
分子量: 539.556
InChI 键: XEPHIKOSKCHDOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate” is a complex organic molecule. It is related to a class of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds have been studied for their potential applications in treating various diseases .

科学研究应用

分子相互作用研究

与“(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)(4-(4-(3-甲氧基苯基)哌嗪-1-基)哌啶-1-基)甲酮2,2,2-三氟乙酸盐”结构相似的化合物已被研究其分子相互作用。例如,对 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺 (SR141716; 1) 的研究表明其对 CB1 大麻素受体具有强效和选择性拮抗作用。该研究利用 AM1 分子轨道方法进行构象分析,确定了不同的构象及其能量稳定性。这项研究有助于理解 CB1 受体配体的分子相互作用和药效团模型,为受体特异性药物的设计和开发提供了见解 (Shim 等人,2002)

合成和药理活性

药物开发的关键方面是合成和药理活性的评估。对吡喃并[2,3-d]嘧啶和吡喃并[2,3-d]嘧啶-5-酮衍生物的研究探索了它们的化学合成以及潜在的化学和药理活性。此类研究是了解复杂化合物的化学性质和潜在治疗应用的基础 (Mahmoud 等人,2017)

抗菌和抗真菌活性

对与本化合物复杂性相似的 1,5-二取代吡唑和异恶唑衍生物的研究显示出有希望的抗菌和抗真菌活性。这些化合物已被合成和表征,并针对各种细菌和真菌菌株进行筛选。此类研究突出了复杂化合物在开发新的抗菌剂中的潜力 (Sanjeeva 等人,2022)

抗惊厥药开发

正在探索具有类似结构复杂性的化合物作为抗惊厥药的潜力。例如,被称为“Epimidin”的化合物已进行 HPLC 方法开发和验证以确定相关物质,表明其有望成为一种新的抗惊厥药候选物。这项研究强调了分析方法在药物开发和质量控制中的重要性 (Severina 等人,2021)

安全和危害

A leading compound from a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines was advanced into safety studies in cynomolgus monkeys, and renal toxicity, due to compound precipitation, was observed . This suggests that similar compounds may also have potential toxicity issues.

未来方向

The development of novel NLRP3 inhibitors that could minimize the risk of drug-induced liver injury is a potential future direction . Improving the solubility of these compounds, specifically by introducing basic amine substituents into the scaffold, could help overcome safety obstacles .

属性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3.C2HF3O2/c1-30-20-5-2-4-19(16-20)26-13-11-25(12-14-26)18-6-9-27(10-7-18)23(29)21-17-22-28(24-21)8-3-15-31-22;3-2(4,5)1(6)7/h2,4-5,16-18H,3,6-15H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPHIKOSKCHDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=NN5CCCOC5=C4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)piperazine; trifluoroacetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。